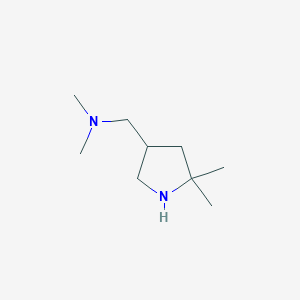
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 1784056-43-4 . It has a molecular weight of 129.2 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “(5,5-Dimethylpyrrolidin-3-yl)methanol” is 1S/C7H15NO/c1-7(2)3-6(5-9)4-8-7/h6,8-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a powder that is stored at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- Neurokinin-1 Receptor Antagonist : A compound similar to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active h-NK(1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Properties
Hexahydropyrimidine Derivatives : The chemical compound 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, related to the query compound, was synthesized via a condensation reaction. It's part of a class of compounds present in several natural products and pharmaceutical agents with various pharmacological activities. These compounds are also found in bioactive compounds like antiinflammatory and analgesic agents, fungicides, antibacterials, parasiticides, and antivirals (Abu-Obaid et al., 2014).
Synthesis of Pyrrolidinyl Piperidine : 3-(Pyrrolidin-1-yl)piperidine, a compound structurally related to the query, was synthesized using a novel method based on exhaustive catalytic hydrogenation. This compound is significant in medicinal chemistry (Smaliy et al., 2011).
Cytotoxicity Studies in Anticancer Agents : Research on a related compound, 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, shows it as a precursor in the synthesis of 'titanocene' anticancer agents. These agents demonstrated significant cytotoxicity in cellular models (Hogan et al., 2008).
Applications in Organic Synthesis and Medicinal Chemistry
Guanidine Compounds Synthesis : A study involving the preparation of mono- and N,N-di-alkylguanidines, where compounds like pyrrolidine and piperidine were used, contributes to the understanding of guanidine compounds' synthesis and properties (Bannard et al., 1958).
Calcium Antagonist Synthesis : Research into the stereochemistry of calcium antagonists involved synthesizing enantiomers of a compound structurally related to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine. This helped in understanding the chiral properties of calcium channel antagonists (Tamazawa et al., 1986).
Synthesis of Antibiotic Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the synthesis of the antibiotic premafloxacin, was developed through a process involving asymmetrical Michael addition and stereoselective alkylation (Fleck et al., 2003).
Luminescence Studies and Material Science
- Phosphorescence in Organic Light-Emitting Diode : Studies on cyclometalated iridium(III) complexes, where derivatives of 2-(5-methylthiophen-2-yl)pyridinato were used, showed high efficiency in red phosphorescence, relevant for applications in organic light-emitting diodes (Tsuboyama et al., 2003).
Progesterone Receptor Modulators
- Progesterone Receptor Modulators : Research into progesterone receptor modulators led to the development of compounds like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, used in female healthcare for conditions like contraception and endometriosis (Fensome et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDQOLSGXKFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

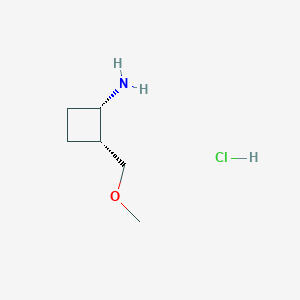

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

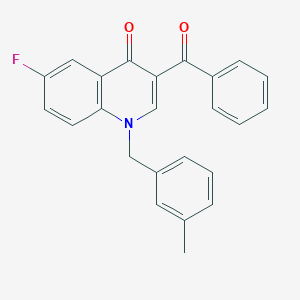

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
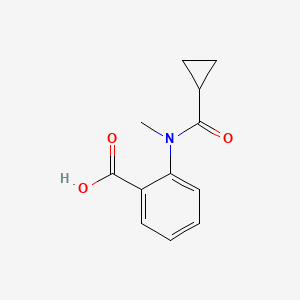

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)
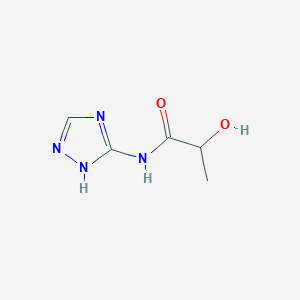


![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)